1,2,2,3,3,3a,4-heptadeuterio-4H-indole
Description
1,2,2,3,3,3a,4-Heptadeuterio-4H-indole is a deuterium-labeled derivative of 4H-indole, where seven hydrogen atoms at positions 1, 2, 2, 3, 3, 3a, and 4 are replaced by deuterium (²H or D). This isotopic substitution alters the compound's physical and chemical properties, such as bond strength, vibrational frequencies, and metabolic stability, while retaining its core indole framework. Deuterated compounds like this are frequently employed in mechanistic studies (e.g., kinetic isotope effects), NMR spectroscopy (to simplify spectra by reducing proton signals), and drug development (to enhance pharmacokinetic profiles) .
The 4H-indole scaffold itself is a partially hydrogenated indole derivative, where the aromatic ring is saturated at the 4-position. This structural modification impacts electronic distribution and reactivity compared to fully aromatic indoles, making it a valuable intermediate in synthetic organic chemistry and medicinal research .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1,2,2,3,3,3a,4-heptadeuterio-4H-indole |
InChI |
InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,4,7,9H,3,5-6H2/i3D,5D2,6D2,7D/hD |
InChI Key |
FRUWMYWEARDNTC-LKHFKKQTSA-N |
Isomeric SMILES |
[2H]C1C=CC=C2C1(C(C(N2[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNC2=CC=CCC21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods: Industrial production of deuterated indoles typically involves large-scale Fischer indole synthesis with deuterated starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1,2,2,3,3,3a,4-heptadeuterio-4H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of deuterated pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,3a,4-heptadeuterio-4H-indole involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity compared to non-deuterated indole . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: Deuteration may improve the bioavailability of indole-derived therapeutics, as seen with fluorinated analogs in .
- Mechanistic Studies : The compound could serve as a probe for studying indole metabolism or reaction pathways via kinetic isotope effects .
- Unanswered Questions : Specific data on synthetic routes, stability, and biological activity of this deuterated indole remain undocumented in the reviewed literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
